1,2,3-Trimethyl-1H-indole
Description
1,2,3-Trimethyl-1H-indole is a substituted indole derivative characterized by three methyl groups attached to the nitrogen atom (N-1) and positions 2 and 3 of the indole core. Key spectroscopic data from include:
- 13C-NMR (CDCl3): δ 47.45 (CH2), 101.99 (C-3), 109.46 (C-7), and aromatic carbons (116.32–136.33 ppm).
- HRMS: m/z 223.1225 (C15H15N2).
Its synthesis typically involves alkylation or cyclization strategies, as outlined in the preparation of analogous compounds in and .
Properties
CAS No. |
1971-46-6 |
|---|---|
Molecular Formula |
C11H13N |
Molecular Weight |
159.23 g/mol |
IUPAC Name |
1,2,3-trimethylindole |
InChI |
InChI=1S/C11H13N/c1-8-9(2)12(3)11-7-5-4-6-10(8)11/h4-7H,1-3H3 |
InChI Key |
NRRVOLSTQHJDEG-UHFFFAOYSA-N |
SMILES |
CC1=C(N(C2=CC=CC=C12)C)C |
Canonical SMILES |
CC1=C(N(C2=CC=CC=C12)C)C |
boiling_point |
283.0 °C |
melting_point |
18.0 °C |
Other CAS No. |
1971-46-6 |
Synonyms |
1,2,3-Trimethyl-1H-indole |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Indole Derivatives
The position and nature of substituents significantly influence physicochemical properties. The following table compares 1,2,3-Trimethyl-1H-indole with related indoles:
Key Observations :
- Electronic Effects: The electron-donating methyl groups in this compound stabilize the indole core, as seen in upfield shifts for C-3 (101.99 ppm) compared to nitro-substituted analogs (e.g., δ 147.14 for C-NO2 in ) .
- Synthetic Utility : Unlike click chemistry-derived indoles (e.g., triazole-linked compound in ), this compound is synthesized via direct alkylation, avoiding copper-catalyzed steps .
Tables
Table 1: Spectroscopic Comparison of Selected Indoles
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